molecular formula C8H10BrNO2S B2555854 5-bromo-N,2-dimethylbenzenesulfonamide CAS No. 204850-96-4

5-bromo-N,2-dimethylbenzenesulfonamide

Cat. No.: B2555854
CAS No.: 204850-96-4
M. Wt: 264.14
InChI Key: SGSUJQYIGUWVGW-UHFFFAOYSA-N
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Description

5-bromo-N,2-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H10BrNO2S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the 5-position and two methyl groups are attached to the nitrogen and the 2-position of the benzene ring. This compound is known for its applications in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-bromo-N,2-dimethylbenzenesulfonamide can be synthesized through the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,2-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reacting with different amines can yield various sulfonamide derivatives.

Scientific Research Applications

5-bromo-N,2-dimethylbenzenesulfonamide is used in several scientific research applications:

Mechanism of Action

The mechanism by which 5-bromo-N,2-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N,2-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for targeted synthesis and research applications .

Properties

IUPAC Name

5-bromo-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSUJQYIGUWVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204850-96-4
Record name 5-bromo-N,2-dimethylbenzene-1-sulfonamide
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